![molecular formula C9H11Br B2941036 2-Bromo-4-ethyl-1-methylbenzene CAS No. 17070-97-2](/img/structure/B2941036.png)
2-Bromo-4-ethyl-1-methylbenzene
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Overview
Description
2-Bromo-4-ethyl-1-methylbenzene is an organic compound with a molecular formula of C9H11Br . It is a derivative of benzene, which is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached .
Synthesis Analysis
The synthesis of 2-Bromo-4-ethyl-1-methylbenzene could involve a multistep process. One possible method is through electrophilic aromatic substitution, which is a common reaction in organic chemistry . This process could involve nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethyl-1-methylbenzene is characterized by a benzene ring with bromine, ethyl, and methyl substituents . The exact positions of these substituents on the benzene ring define the specific compound .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-ethyl-1-methylbenzene could be influenced by the presence of the bromine, ethyl, and methyl substituents. These substituents can affect the reactivity of the benzene ring and direct further chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-ethyl-1-methylbenzene would be influenced by its molecular structure. For example, the presence of the bromine, ethyl, and methyl substituents could affect properties such as boiling point, solubility, and reactivity .Scientific Research Applications
Dye and Pigment Production
2-Bromo-4-ethyl-1-methylbenzene: is used in the synthesis of dyes and pigments. Through electrophilic aromatic substitution reactions, it can be transformed into complex molecules that exhibit desired color properties for industrial applications .
Chemical Education
Due to its relatively straightforward structure and reactivity, 2-Bromo-4-ethyl-1-methylbenzene is also used in chemical education to demonstrate principles of electrophilic aromatic substitution and the synthesis of benzene derivatives .
Mechanism of Action
Mode of Action
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-ethyl-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZQNPQRQREPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethyl-1-methylbenzene |
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